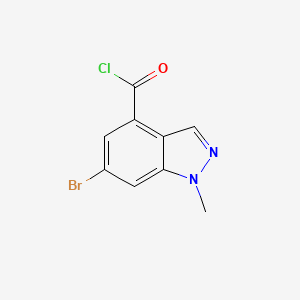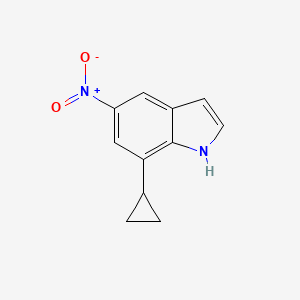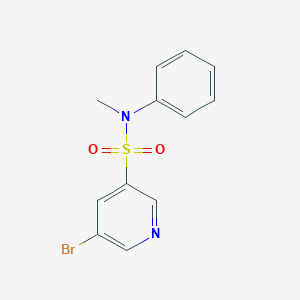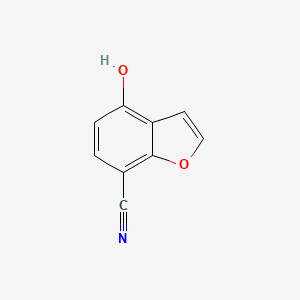
(4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone is an organic compound with a complex structure that includes both an aminophenyl group and a hydroxypyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone typically involves the reaction of 4-aminophenyl derivatives with hydroxypyrrolidine derivatives under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired compound with high specificity and yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
(4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
Major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound.
科学的研究の応用
(4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of (4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, while the hydroxypyrrolidinyl group can modulate the compound’s overall activity and stability. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Bis-(4-aminophenyl)methane: Similar in structure but lacks the hydroxypyrrolidinyl group, which can affect its reactivity and applications.
(4-Aminophenyl)(4-fluorophenyl)methanone: Contains a fluorophenyl group instead of a hydroxypyrrolidinyl group, leading to different chemical and biological properties.
(4-Aminophenyl)(pyridin-4-yl)methanone: Contains a pyridinyl group, which can influence its interactions with biological targets and its overall stability.
Uniqueness
(4-Aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone is unique due to the presence of both the aminophenyl and hydroxypyrrolidinyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
(4-aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C11H14N2O2/c12-9-3-1-8(2-4-9)11(15)13-6-5-10(14)7-13/h1-4,10,14H,5-7,12H2 |
InChIキー |
QVMKSFCZHVSWKI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1O)C(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Chlorophenyl)methoxy]piperidine](/img/structure/B13870174.png)


![Tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13870190.png)

![2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13870202.png)


![5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B13870218.png)


![Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13870234.png)


